(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide
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Description
(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of thiophene and thiazolyl-thiophene hybrids, which include compounds with structural similarities to the given chemical. These compounds have been evaluated for their cytotoxicity against cancer cell lines, showing promising inhibitory activity. The presence of the thiazolidinone ring or thiosemicarbazide moiety significantly contributes to their efficacy (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Applications
Another study focused on the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, revealing their antimicrobial and antifungal activities. These compounds exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in addressing microbial resistance issues (Abd Alhameed et al., 2019).
Structural Analysis
The crystal and molecular structure of related thiazolidine compounds has been analyzed, providing insights into their conformational characteristics and potential interactions with biological targets. This structural information is crucial for understanding the activity and optimizing the therapeutic potential of these compounds (Tinant et al., 2010).
Analgesic and Anti-inflammatory Activity
A series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents targeting pain and inflammation (Deep et al., 2012).
Aldose Reductase Inhibitors with Antioxidant Activity
Research into substituted benzenesulfonamides has shown potential for compounds with similar structures in acting as aldose reductase inhibitors (ARIs) with antioxidant activity. These findings are significant for the management of diabetic complications, demonstrating the versatility of thiazolidine-based compounds in medicinal chemistry (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-18-7-4-15(5-8-18)23-26-24(34-27-23)16-6-9-22(30)28(13-16)14-21(29)25-17-10-19(32-2)12-20(11-17)33-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBENSGJUWTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
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